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Compound of Interest

Compound Name: Nicotinic anhydride

Cat. No.: B1678761 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of

nicotinic anhydride, a compound of interest in various research and development

applications. Due to the limited availability of published experimental spectral data for nicotinic
anhydride, this document focuses on predicted values and characteristic spectral features

derived from its chemical structure and comparison with analogous compounds. Furthermore, it

outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, which can be applied to the analysis

of nicotinic anhydride.

Predicted Spectral Data for Nicotinic Anhydride
The following tables summarize the anticipated spectral data for nicotinic anhydride based on

its molecular structure. These predictions are intended to serve as a reference for researchers

undertaking the analysis of this compound.

Table 1: Predicted ¹H NMR Spectral Data for Nicotinic
Anhydride
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Proton
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J) in Hz

H-2, H-2' ~ 9.0 Doublet of doublets dd

H-6, H-6' ~ 8.8 Doublet of doublets dd

H-4, H-4' ~ 8.2 Doublet of triplets dt

H-5, H-5' ~ 7.5 Doublet of doublets dd

Note: The predicted chemical shifts are for a standard deuterated solvent such as CDCl₃ and

are subject to variation based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for Nicotinic
Anhydride

Carbon Predicted Chemical Shift (ppm)

C=O (Anhydride) ~ 160-165

C-2, C-2' ~ 153

C-6, C-6' ~ 150

C-4, C-4' ~ 137

C-3, C-3' ~ 128

C-5, C-5' ~ 124

Note: Chemical shifts are referenced to a standard (e.g., TMS at 0 ppm) and can vary with the

solvent and other experimental parameters.

Table 3: Characteristic IR Absorption Bands for Nicotinic
Anhydride
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Functional Group
Characteristic Absorption

(cm⁻¹)
Intensity

C=O Stretch (Anhydride)
~ 1820 and ~ 1750 (two

bands)
Strong

C-O-C Stretch (Anhydride) ~ 1100 - 1000 Strong

C=N Stretch (Pyridine Ring) ~ 1600 - 1550 Medium to Strong

C-H Aromatic Stretch ~ 3100 - 3000 Medium

C-H Aromatic Bend (out-of-

plane)
~ 900 - 675 Medium to Strong

Note: The presence of two distinct C=O stretching bands is a hallmark of an anhydride

functional group.[1]

Table 4: Expected Mass Spectrometry Fragmentation for
Nicotinic Anhydride

m/z Proposed Fragment

228 [M]⁺ (Molecular Ion)

123 [C₆H₄NO₂]⁺ (Nicotinoyl cation)

106 [C₅H₄NCO]⁺

78 [C₅H₄N]⁺ (Pyridine radical cation)

Note: Fragmentation patterns are highly dependent on the ionization method used (e.g.,

Electron Ionization).

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data. Specific parameters

should be optimized based on the instrument and sample characteristics.

¹H and ¹³C NMR Spectroscopy
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1. Sample Preparation:

Dissolve 5-25 mg of nicotinic anhydride in approximately 0.6-0.8 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Filter the solution to remove any particulate matter.

Transfer the solution to a clean 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the field frequency using the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain

singlet peaks for each carbon.

3. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Perform baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):

Grind a small amount of nicotinic anhydride (1-2 mg) with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
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powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a transparent or

translucent pellet.

2. Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum.

The final spectrum is typically presented as percent transmittance versus wavenumber

(cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)
1. Sample Introduction:

Introduce a small amount of the solid nicotinic anhydride sample into the mass

spectrometer via a direct insertion probe.

Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced

via a gas chromatograph (GC-MS).

2. Ionization and Analysis:

The sample is vaporized and then bombarded with a beam of high-energy electrons

(typically 70 eV) to induce ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

A detector records the abundance of each ion.

3. Data Interpretation:
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The resulting mass spectrum plots the relative abundance of ions as a function of their m/z

ratio.

The molecular ion peak corresponds to the molecular weight of the compound.

The fragmentation pattern provides structural information.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of nicotinic
anhydride.

Workflow for Spectroscopic Analysis of Nicotinic Anhydride

Sample Preparation

Spectroscopic Techniques

Data Output

Sample

NMR IR MS

¹H NMR Data ¹³C NMR Data IR Spectrum Mass Spectrum

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic characterization of nicotinic anhydride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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